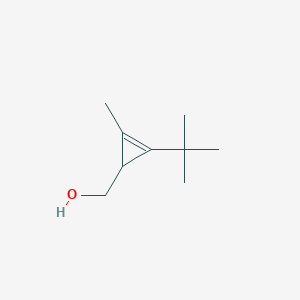
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is an organic compound with a unique structure that includes a cyclopropene ring substituted with a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of tert-butylacetylene with a suitable carbene precursor under controlled conditions to form the cyclopropene ring. Subsequent hydroxylation of the cyclopropene yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclopropane: A similar compound with a cyclopropane ring instead of a cyclopropene ring.
3-Methylcyclopropanol: A compound with a similar hydroxyl group but different ring structure.
Uniqueness
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is unique due to its cyclopropene ring, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
80587-28-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2-tert-butyl-3-methylcycloprop-2-en-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-6-7(5-10)8(6)9(2,3)4/h7,10H,5H2,1-4H3 |
InChI Key |
FUWXNSFZXGYZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)

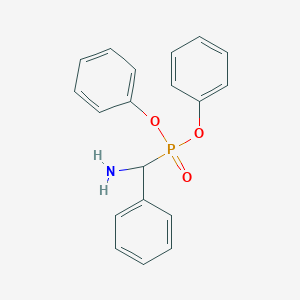

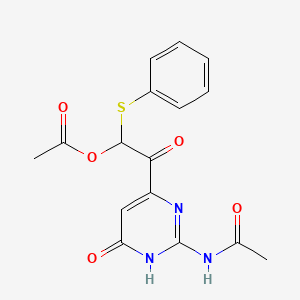
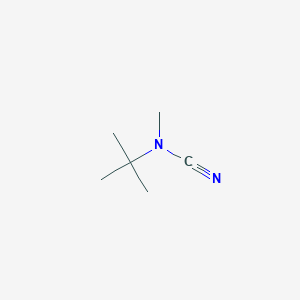
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)



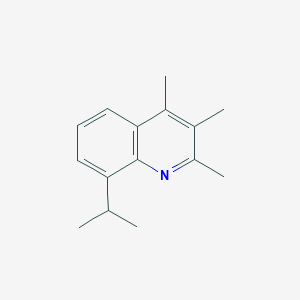
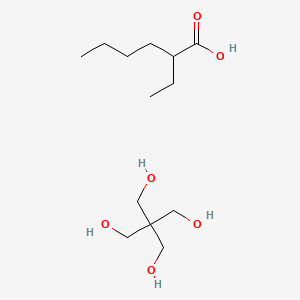
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)
